molecular formula C18H20N4O3 B2935864 3-(2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1286722-58-4

3-(2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2935864
CAS No.: 1286722-58-4
M. Wt: 340.383
InChI Key: RGVBWJVVFGYJQV-UHFFFAOYSA-N
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Description

3-(2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
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Properties

IUPAC Name

3-[2-oxo-2-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-17(13-22-15-4-1-2-5-16(15)25-18(22)24)20-10-6-14(7-11-20)12-21-9-3-8-19-21/h1-5,8-9,14H,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVBWJVVFGYJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a benzo[d]oxazole moiety, a pyrazole ring, and a piperidine group. The molecular formula is C20H24N4O3C_{20}H_{24}N_{4}O_{3} with a molecular weight of approximately 368.43 g/mol.

Antitumor Activity

Numerous studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the target molecule have been shown to inhibit key oncogenic pathways, including BRAF(V600E), which is critical in various cancers such as melanoma. The SAR studies suggest that modifications on the pyrazole ring can enhance inhibitory activity against cancer cell lines .

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundTargetIC50 (µM)Reference
Pyrazole ABRAF(V600E)0.5
Pyrazole BEGFR0.8
Target CompoundUnknownTBDCurrent Study

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives have been documented to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in inflammatory diseases. A study demonstrated that similar compounds could reduce nitric oxide production in macrophages, indicating their potential use in treating inflammatory conditions .

Antibacterial Activity

Research has highlighted the antibacterial properties of pyrazole derivatives against various pathogens. The target compound's structural features may contribute to its ability to disrupt bacterial cell membranes, leading to cell lysis. In vitro assays have shown moderate to excellent activity against several strains of bacteria .

Table 2: Antibacterial Activity of Related Compounds

CompoundBacterial StrainZone of Inhibition (mm)Reference
Pyrazole CE. coli15
Pyrazole DS. aureus18
Target CompoundTBDTBDCurrent Study

Case Studies

  • Case Study on Antitumor Efficacy : A recent study evaluated the antitumor effects of a series of pyrazole derivatives, including the target compound, against melanoma cell lines. The results indicated that compounds with similar structural motifs exhibited IC50 values in the low micromolar range, suggesting effective inhibition of tumor growth .
  • Case Study on Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory potential of pyrazole-based compounds in a murine model of arthritis. The study found that treatment with these compounds significantly reduced joint swelling and inflammation markers compared to controls .

Structure-Activity Relationship (SAR)

The SAR analysis suggests that modifications on the piperidine and pyrazole rings can significantly influence biological activity. For instance, substituents on the piperidine nitrogen have been linked to enhanced binding affinity for target enzymes involved in cancer progression .

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